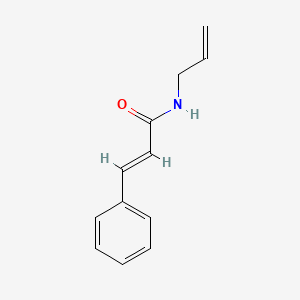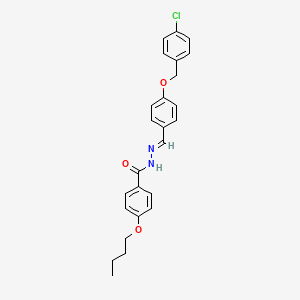
(2,4-Dichloro-5-nitrophenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichloro-5-nitrophenoxy)acetic acid is an organic compound with the molecular formula C8H5Cl2NO5 and a molecular weight of 266.039 g/mol . This compound is known for its unique chemical structure, which includes two chlorine atoms, a nitro group, and a phenoxyacetic acid moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of (2,4-Dichloro-5-nitrophenoxy)acetic acid typically involves the following steps:
Nitration: The starting material, 2,4-dichlorophenol, undergoes nitration to introduce the nitro group at the 5-position.
Esterification: The nitrated product is then esterified with chloroacetic acid to form the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(2,4-Dichloro-5-nitrophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2,4-Dichloro-5-nitrophenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (2,4-Dichloro-5-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. The nitro group and chlorine atoms play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
(2,4-Dichloro-5-nitrophenoxy)acetic acid can be compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxyacetic acid structure but without the nitro group.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.
2,4-Dichloro-5-nitrophenol: Similar structure but lacks the acetic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
83631-29-2 |
|---|---|
Formule moléculaire |
C8H5Cl2NO5 |
Poids moléculaire |
266.03 g/mol |
Nom IUPAC |
2-(2,4-dichloro-5-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl2NO5/c9-4-1-5(10)7(16-3-8(12)13)2-6(4)11(14)15/h1-2H,3H2,(H,12,13) |
Clé InChI |
MNXWREGNAUJMIX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1OCC(=O)O)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetate](/img/structure/B12008662.png)
![2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12008668.png)

![Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B12008677.png)



![[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12008693.png)
![2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12008709.png)
![ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate](/img/structure/B12008714.png)


![N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008737.png)

